molecular formula C15H19FN6O2 B11262715 N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11262715
M. Wt: 334.35 g/mol
InChI Key: IZIMMDABFYUVNS-UHFFFAOYSA-N
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Description

N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a methylbutyl group, and a nitro group attached to a pyrimidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable leaving group.

    Addition of the Methylbutyl Group: The methylbutyl group is attached through an alkylation reaction, typically using an alkyl halide and a strong base.

Industrial Production Methods

In industrial settings, the production of N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve optimized versions of the above synthetic routes. Large-scale production often employs continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding specificity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2-Chlorophenyl)-N2-(3-Methylbutyl)-5-Nitropyrimidine-2,4,6-Triamine
  • N4-(2-Bromophenyl)-N2-(3-Methylbutyl)-5-Nitropyrimidine-2,4,6-Triamine
  • N4-(2-Methylphenyl)-N2-(3-Methylbutyl)-5-Nitropyrimidine-2,4,6-Triamine

Uniqueness

N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C15H19FN6O2

Molecular Weight

334.35 g/mol

IUPAC Name

4-N-(2-fluorophenyl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H19FN6O2/c1-9(2)7-8-18-15-20-13(17)12(22(23)24)14(21-15)19-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H4,17,18,19,20,21)

InChI Key

IZIMMDABFYUVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N

Origin of Product

United States

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